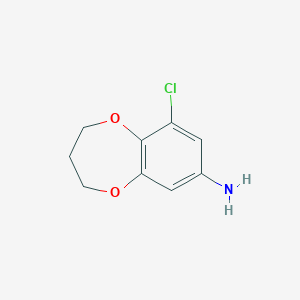

9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

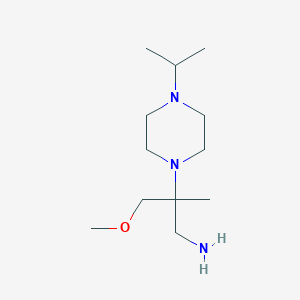

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a chemical compound with the empirical formula C10H12ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine can be represented by the SMILES stringNCc1cc (Cl)c2OCCCOc2c1 . The InChI representation is 1S/C10H12ClNO2/c11-8-4-7 (6-12)5-9-10 (8)14-3-1-2-13-9/h4-5H,1-3,6,12H2 .

Scientific Research Applications

Synthesis and Spectral Analysis

Synthesis of N-Substituted Sulfonamide Derivatives : Utilizing 1,3-Benzodioxol-5-amine as a precursor, researchers have synthesized N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These molecules were structurally confirmed through IR, 1 H-NMR, and EIMS spectral data, highlighting their potential in exploring antibacterial activity, albeit showing moderate inhibition compared to ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

Solid-Phase Synthesis of Trisubstituted Benzo[1,4]-Diazepin-5-One Derivatives : A study described the solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones, showcasing the versatility of primary amines in generating compounds with potential for combinatorial chemistry applications (Veronika Fülöpová et al., 2012).

Photophysical Characterisation and Stability

- Photostability Studies of NIR Probes : Research on benzo[a]phenoxazinium chlorides with modifications at the 9-position demonstrated the influence of terminals on acid-base equilibrium and photostability. These findings could inform the development of probes with enhanced resistance to photobleaching, relevant for biological imaging applications (B. R. Raju et al., 2016).

Chemical Kinetics and Process Optimization

- Optimization of Active Pharmaceutical Ingredient Synthesis : A kinetic model for the synthesis of a benzazepine heterocyclic compound was developed, showcasing the importance of chemical engineering in optimizing drug production. This study provides insights into reaction networks, potentially enhancing yield and productivity for pharmaceutical compounds (M. Grom et al., 2016).

Eco-Friendly Synthesis Protocols

- Catalyst-Free Synthesis in Water : A novel, eco-friendly method for synthesizing 2-benzazepine derivatives in water without the use of catalysts was developed, highlighting the potential for greener chemistry approaches in the synthesis of heterocyclic compounds (J. Prasad et al., 2010).

Safety And Hazards

properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5H,1-3,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTYHNSYWLTNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)N)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

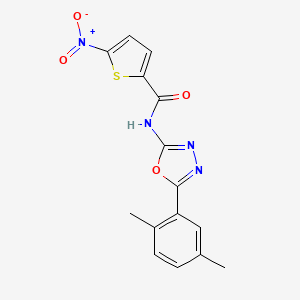

![N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2733920.png)

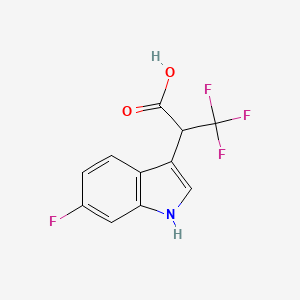

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)

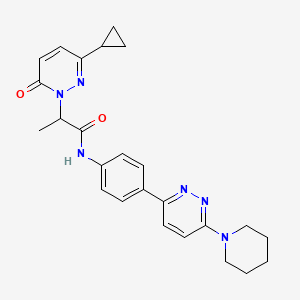

![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)

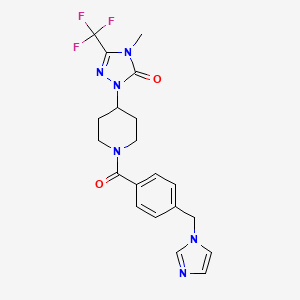

![N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733941.png)